![molecular formula C21H16N2O3S B3000391 (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide CAS No. 868376-42-5](/img/structure/B3000391.png)
(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
The compound is a derivative of benzo[d]thiazol, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Molecular Structure Analysis
The compound contains a benzo[d]thiazol ring, which is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Scientific Research Applications
Chemosensor Applications
Coumarin benzothiazole derivatives, including compounds similar to (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide, have been studied for their use as chemosensors, specifically for cyanide anions. These compounds exhibit significant changes in fluorescence when reacting with cyanide, making them useful in detecting such ions (Wang et al., 2015).
Antimicrobial Activity
Research has explored the synthesis of various coumarin derivatives, including those structurally related to the compound , for their antimicrobial properties. These compounds have shown significant antibacterial and antifungal activities against a range of bacterial strains (Raval et al., 2012).
Adenosine Receptor Ligands
New series of chromone–thiazole hybrids, similar to the specified compound, have been synthesized and identified as potential ligands for human adenosine receptors. This suggests their potential application in the development of drugs targeting these receptors (Cagide et al., 2015).
Synthesis of Organic Ligands
Studies have been conducted on the synthesis of novel organic ligands, including those akin to the specified compound, for use in creating metal complexes. These ligands have shown potential in electrochemical applications, further expanding their utility in scientific research (Myannik et al., 2018).
Reduction and Rearrangement Studies
Research on the reductive ring opening of chromano–piperidine-fused isoxazolidines, which are structurally related to the compound , has led to the discovery of novel compounds through tandem intramolecular rearrangements. This highlights the compound's potential in facilitating new synthetic pathways in organic chemistry (Singh et al., 2017).
Future Directions
properties
IUPAC Name |
N-(4-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c1-3-11-23-19-13(2)7-6-10-18(19)27-21(23)22-20(25)17-12-15(24)14-8-4-5-9-16(14)26-17/h3-10,12H,1,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAYPYDGPLSQII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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